methanone CAS No. 62762-96-3](/img/structure/B14526079.png)
[2-Amino-5-(methylsulfanyl)phenyl](pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(methylsulfanyl)phenylmethanone is a chemical compound that features a unique structure combining an amino group, a methylsulfanyl group, and a pyridinyl group attached to a methanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylsulfanyl)phenylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with 5-(methylsulfanyl)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methylsulfanyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the amino group.
Scientific Research Applications
2-Amino-5-(methylsulfanyl)phenylmethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(methylsulfanyl)phenylmethanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key proteins involved in cell signaling, metabolism, or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-ylmethanone
- 2-Amino-5-nitrophenylmethanone
- 2-Amino-5-(methylsulfanyl)phenylmethanone
Uniqueness
Compared to similar compounds, 2-Amino-5-(methylsulfanyl)phenylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in the design of new molecules with desired properties.
Properties
CAS No. |
62762-96-3 |
|---|---|
Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
(2-amino-5-methylsulfanylphenyl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H12N2OS/c1-17-9-5-6-11(14)10(8-9)13(16)12-4-2-3-7-15-12/h2-8H,14H2,1H3 |
InChI Key |
FIPUAFADUBJKOW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


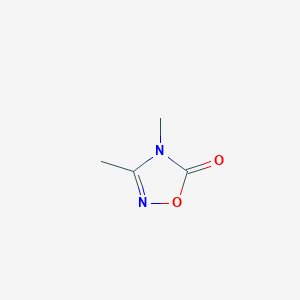
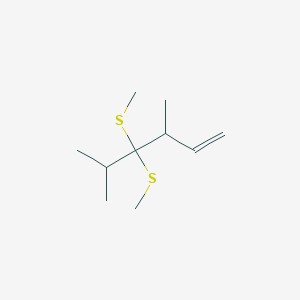
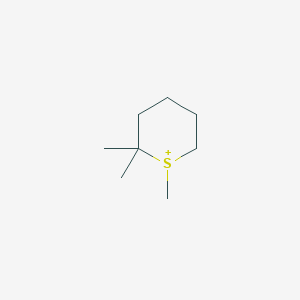
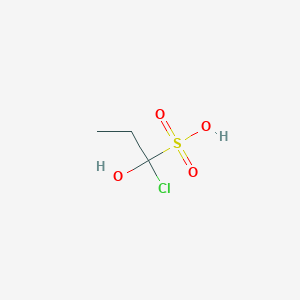
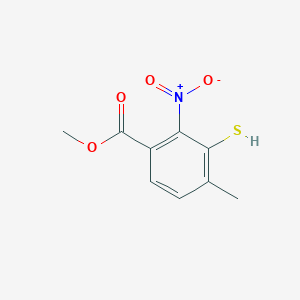
![N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14526017.png)
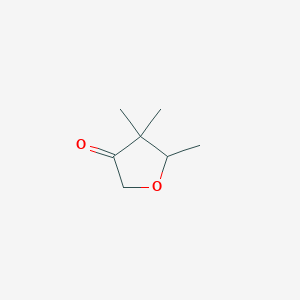
![2-(Ethylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14526033.png)

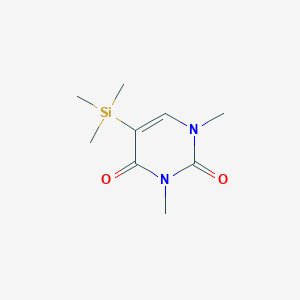
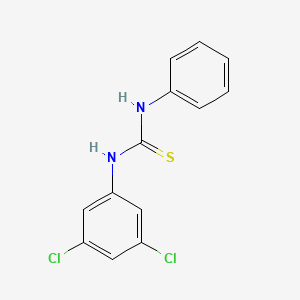
![1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride](/img/structure/B14526051.png)
![6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14526056.png)
![6-Nitrotetrazolo[1,5-b]pyridazine](/img/structure/B14526064.png)
